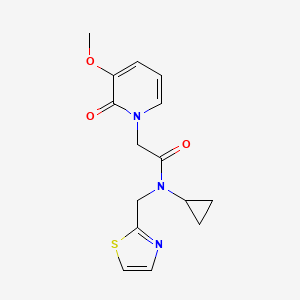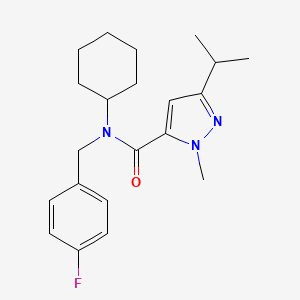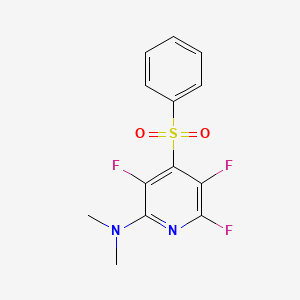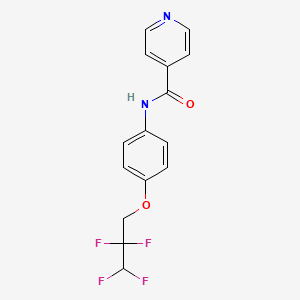
N-cyclopropyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09906259 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds:
- The compound has been used in the synthesis of various heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, indicating its potential in creating diverse heterocyclic compounds (Obydennov et al., 2017).
- It also plays a role in the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones, showcasing its versatility in medicinal chemistry (Galeazzi et al., 1996).
Anticancer Research:
- Derivatives of this compound have shown significant anticancer activity, especially against liver carcinoma and breast cancer cell lines, suggesting its potential in oncology research (Alqahtani & Bayazeed, 2020).
- Other synthesized derivatives have been evaluated for their anticancer properties, further highlighting its application in cancer treatment and research (Vinayak et al., 2014).
Antimicrobial Applications:
- Compounds derived from this chemical structure have been synthesized for their antimicrobial properties, indicating their potential use in combating bacterial and fungal infections (Darwish et al., 2014).
- Additionally, these derivatives have been explored for their use in textile finishing and dyeing, demonstrating a broader application in materials science (Shams et al., 2011).
Properties
IUPAC Name |
N-cyclopropyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-12-3-2-7-17(15(12)20)10-14(19)18(11-4-5-11)9-13-16-6-8-22-13/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKCGPMEBOQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N(CC2=NC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)



![methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5580426.png)
![3-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5580428.png)

![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide](/img/structure/B5580441.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}quinolin-2(1H)-one](/img/structure/B5580446.png)
![(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5580453.png)
![2-benzyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580466.png)
![5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5580475.png)
![4-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5580482.png)
![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5580490.png)
